molecular formula C8H11FN2O2S B13309507 N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide

Cat. No.: B13309507
M. Wt: 218.25 g/mol
InChI Key: SKVDGAHBNKIBBP-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide is a chemical compound with a unique structure that includes an aminomethyl group, a fluorophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide typically involves the reaction of 2-(aminomethyl)-3-fluorophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-(aminomethyl)-3-fluorophenylamine+methanesulfonyl chlorideThis compound+HCl\text{2-(aminomethyl)-3-fluorophenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(aminomethyl)-3-fluorophenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(aminomethyl)phenyl]methanesulfonamide
  • N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide
  • N-[2-(aminomethyl)-3-chlorophenyl]methanesulfonamide

Uniqueness

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : CHFNOS
  • Molecular Weight : 204.22 g/mol
  • Structure : The compound features an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring.

The specific arrangement of these functional groups significantly influences the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various pharmacological effects, which are crucial for understanding its therapeutic roles. The compound's ability to bind selectively to certain proteins or enzymes is central to its potential applications in treating diseases .

Biological Activity and Applications

Research indicates that this compound has several potential applications across various fields:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related fluorinated amino acid derivatives demonstrated notable IC50 values, indicating their effectiveness in inhibiting cell viability compared to standard anticancer drugs like Doxorubicin .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This mechanism could involve the modulation of receptor-ligand interactions or inhibition of enzyme-catalyzed reactions.

Comparative Analysis with Structural Analogues

The biological activity of this compound can be further understood by comparing it with structurally similar compounds. The following table summarizes some analogues and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-(2-Amino-4-fluorophenyl)methanesulfonamideFluorine at position 4 on the phenyl ringDifferent reactivity due to fluorine position
N-(3-Amino-4-fluorophenyl)methanesulfonamideFluorine at position 4, amino at position 3Positional isomer with distinct properties
N-(cyclohexylmethyl)methanesulfonamideCyclohexyl group instead of phenylVariability in biological activity
N-[1-(aminomethyl)cyclohexyl]methanesulfonamideCyclohexylamine derivativeUnique applications in medicinal chemistry

The structural specificity of this compound contributes to its unique interactions within biological systems, setting it apart from its analogues.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies using MCF-7 and HepG2 cell lines have shown that certain derivatives exhibit significant cytotoxicity with IC50 values lower than those of established chemotherapeutics. For example, one derivative showed an IC50 value of 11.63 µM against MCF-7 cells, indicating strong anticancer potential .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities and interaction modes of this compound with target proteins. These studies help elucidate the compound's mechanism of action at the molecular level .

Properties

Molecular Formula

C8H11FN2O2S

Molecular Weight

218.25 g/mol

IUPAC Name

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,5,10H2,1H3

InChI Key

SKVDGAHBNKIBBP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)F)CN

Origin of Product

United States

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